molecular formula C11H8F3NO B2660574 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1822816-46-5

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B2660574
CAS RN: 1822816-46-5
M. Wt: 227.186
InChI Key: QJJZLLATCFMVDN-UHFFFAOYSA-N
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Description

“4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one” is a compound that has been studied for its potential as an antitumor agent . It is a member of the spiro[cyclopropane-1,3’-indolin]-2’-one family of compounds, which are known for their bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .


Synthesis Analysis

The synthesis of this compound involves the optimization of a cyclopropane-linked series based on a computational model of a PLK4 X-ray structure and SAR attained from the analogous alkene-linked series . The racemic cyclopropane-linked compounds showed PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners with improved physicochemical, ADME, and pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of “4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one” is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure forms the core building blocks of highly functionalized organic structures .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are based on the three-component reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with azomethine ylides generated in situ from benzylamines and isatins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is related to its affinity for Polo-like kinase 4 (PLK4), a unique member of the polo-like kinase family of serine-threonine kinases . PLK4 is a master regulator of centriole duplication that is important for maintaining genome integrity . Overexpression of PLK4 is found in several human cancers and is linked with a predisposition to tumorigenesis .

Future Directions

The future directions for the study of “4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one” could include further optimization of its synthesis process, more detailed investigation of its mechanism of action, and comprehensive evaluation of its safety and efficacy as a potential antitumor agent .

properties

IUPAC Name

4-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)6-2-1-3-7-8(6)10(4-5-10)9(16)15-7/h1-3H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZLLATCFMVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC=C3NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

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